Dihydro-5-methyl-3-propyl-2(3H)-furanone
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methyl-3-propyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZFIPBKPDLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335572 | |
| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40923-58-8 | |
| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QNZ 46 involves several steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to form the quinazolinone ring.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Heck reaction, which involves the coupling of the nitro-substituted aromatic ring with a suitable vinyl halide.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group on the aromatic ring.
Final Coupling: The final step involves the coupling of the quinazolinone core with benzoic acid to form QNZ 46.
Industrial Production Methods
Industrial production of QNZ 46 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a lyophilized form to maintain its stability and biological activity .
Chemical Reactions Analysis
Types of Reactions
QNZ 46 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ethenyl linkage can be hydrogenated to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of amino-substituted derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Dihydro-5-methyl-3-propyl-2(3H)-furanone exhibits promising antimicrobial properties. Research has indicated that furanone derivatives can inhibit bacterial quorum sensing, which is crucial for biofilm formation and pathogenicity in bacteria. This ability opens avenues for developing new antimicrobial agents that target biofilm-associated infections, particularly in chronic wounds and medical device-related infections.
Anti-inflammatory Properties
Furanones have been studied for their anti-inflammatory effects. A notable patent describes the use of furanone derivatives in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These compounds demonstrate immunosuppressive effects that can help reduce inflammation and tissue damage associated with autoimmune responses .
Case Study: Efficacy in Autoimmune Diseases
In a controlled study involving animal models of autoimmune diseases, treatment with furanone derivatives resulted in a significant reduction of inflammatory markers and improved clinical scores in conditions like encephalomyelitis. The results suggest that these compounds can modulate immune responses effectively .
Flavoring Agents
This compound is recognized for its pleasant aroma and flavor profile, making it a valuable ingredient in the food industry. It is often used as a flavoring agent due to its sweet, caramel-like taste, which enhances the sensory appeal of various food products.
Flavor Profile Analysis
The compound has been detected in natural sources such as asparagus and peaches, suggesting its role as a natural flavor compound. Its presence in these foods may serve as a biomarker for flavor quality and freshness .
Materials Science
The hydrophobic nature of this compound allows it to be incorporated into polymer matrices to enhance material properties. Its ability to interact with biological membranes suggests potential applications in drug delivery systems where membrane permeability is crucial.
Interaction Studies
Research indicates that this compound can modulate membrane fluidity, which may influence the behavior of embedded proteins and drugs within lipid-based delivery systems. This property can be pivotal in designing more effective drug formulations.
Mechanism of Action
QNZ 46 exerts its effects by selectively inhibiting GluN2C/GluN2D-containing NMDA receptors. It binds to a specific site on the receptor, preventing the binding of glutamate and thereby inhibiting receptor activation. This inhibition is non-competitive and voltage-independent, meaning it does not compete with glutamate for binding and its effects are not influenced by changes in membrane potential .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Furanones
*Molecular formula inferred based on structural analogs.
Key Findings:
Substituent Position and Chain Length :
- Alkyl chain length (e.g., methyl vs. propyl) affects hydrophobicity and volatility. Longer chains (e.g., propyl) enhance lipid solubility, making such compounds prevalent in fatty foods (e.g., peaches) .
- Positional isomers (e.g., 3-methyl vs. 5-methyl) exhibit distinct sensory properties. For instance, 3-methyl derivatives contribute to honey aromas, while 5-methyl analogs are industrially significant .
Natural vs. Synthetic Occurrence: Short-chain furanones (e.g., dihydro-3-methyl-2(3H)-furanone) are common in natural products like honey , whereas longer-chain or multiply substituted variants (e.g., dihydro-5-propyl-2(3H)-furanone) are rare and often synthetic .
Applications: Biofuels: γ-Valerolactone (5-methyl) is a renewable solvent and fuel additive . Flavoring: 5-propyl and 3-methyl derivatives enhance food aromas . Pharmaceuticals: Hydroxy-substituted furanones serve as intermediates or impurities in drug synthesis .
Biological Activity
Dihydro-5-methyl-3-propyl-2(3H)-furanone, a compound belonging to the furanone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in various domains.
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.222 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 231.8 °C
- Flash Point : 88.1 °C
These properties indicate that this compound is a stable organic compound with potential utility in various applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been studied primarily as an antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling pathways that affect numerous biological processes.
Case Studies and Findings
-
In Vitro Antimicrobial Evaluation :
- In studies assessing the antimicrobial properties of various compounds, this compound was included in a broader evaluation of furanones and their derivatives. It showed promising activity against several bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .
- The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing effectiveness comparable to established antibiotics like Ciprofloxacin .
- Mechanism of Action :
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against cancer cell lines:
- Cytotoxic Studies :
- In recent studies, the compound exhibited varying degrees of cytotoxicity against colorectal and breast cancer cell lines, with IC₅₀ values indicating the concentration required to reduce cell viability by 50% .
- Specifically, some derivatives showed high cytotoxicity, suggesting that structural modifications could enhance their anticancer properties.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HCT116 | 9.1 ± 2.4 |
| This compound | MCF-7 | 10.8 ± 0.7 |
Applications in Food Science
This compound is also noted for its sensory properties, contributing to flavors in food products:
- Flavor Profile :
- Volatile Organic Compound (VOC) Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Dihydro-5-methyl-3-propyl-2(3H)-furanone, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions, such as the intermolecular cyclization of substituted ketones or acetoxy derivatives. For example, analogous furanones have been prepared by subjecting precursor ketones to acid- or base-catalyzed cyclization under controlled temperatures (e.g., 60–100°C) . Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to maximize yield while minimizing side products like dimerization or over-oxidation.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the lactone ring structure and substituent positions. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1740 cm⁻¹) and hydroxyl groups if present. High-resolution mass spectrometry (HRMS) validates the molecular formula. For stereochemical analysis, X-ray crystallography provides definitive proof of conformation, as demonstrated for related 2(5H)-furanones with substituted cyclohexane moieties .
Advanced Research Questions
Q. How can computational chemistry tools like HOMO-LUMO analysis predict the reactivity of this compound in electrophilic or nucleophilic reactions?
- Methodological Answer : Software such as Chemissian calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-rich or -deficient regions. For example, HOMO-LUMO analysis of 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone revealed localized electron density at the carbonyl group, guiding predictions of nucleophilic attack sites . Density Functional Theory (DFT) simulations can further model transition states for reactions like Michael additions or lactone ring-opening.
Q. What analytical strategies resolve discrepancies in environmental detection data for furanone derivatives, such as conflicting correlations with secondary organic aerosol (SOA) factors?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with principal component analysis (PCA) distinguishes furanone contributions to SOA factors. For instance, dihydro-5-alkyl-2(3H)-furanones in atmospheric aerosols require careful separation from co-eluting oxygenated species (e.g., diketones or chlorinated compounds) using selective ion monitoring (SIM) or tandem MS/MS . Contradictions in factor loadings may arise from matrix effects, necessitating spike-recovery experiments or isotopic labeling for validation.
Q. How do stereoelectronic effects influence the conformational stability of substituted 2(3H)-furanones, and what experimental techniques quantify these effects?
- Methodological Answer : X-ray crystallography and NMR coupling constants reveal torsional distortions caused by substituents. For example, Cl substitution at C14 in a related furanone induced a 5.2° twist in the C13–N1 bond, altering conjugation between the lactone ring and adjacent functional groups . Electron density maps (2D/3D) and Natural Bond Orbital (NBO) analysis further elucidate hyperconjugative interactions affecting stability.
Q. What protocols are recommended for isolating this compound from natural matrices, and how are purity thresholds established?
- Methodological Answer : Liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate isolates furanones from plant or microbial sources. Subsequent purification employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC (C18 column, acetonitrile/water). Purity is validated via melting point analysis, chiral chromatography (for enantiomeric resolution), and comparison with synthetic standards. For example, γ-octalactone analogs are quantified in citrus oils using headspace solid-phase microextraction (HS-SPME) .
Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting toxicity data for furanone derivatives in in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic activation/deactivation). For furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone, comparative studies using liver microsomes or recombinant cytochrome P450 enzymes clarify metabolic pathways . Dose-response curves in multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and species-specific toxicokinetic models (e.g., physiologically based pharmacokinetic (PBPK) modeling) reconcile in vitro findings with in vivo outcomes.
Methodological Resources
- Structural Analysis : Cambridge Structural Database (CSD) references for analogous compounds .
- Environmental Detection : GC-MS protocols for aerosol-bound furanones .
- Computational Tools : Chemissian for HOMO-LUMO band gap calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
